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Cat. No.: B1262894 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the existing research on the impact

of citalopram, a selective serotonin reuptake inhibitor (SSRI), on alcohol consumption patterns.

The evidence from preclinical and clinical studies is often conflicting, suggesting a complex

interaction that may be dependent on individual patient characteristics, including baseline

drinking levels and genetic factors. This document synthesizes quantitative data, details key

experimental protocols, and visualizes the underlying neurobiological pathways to offer a

deeper understanding for research and development professionals.

Executive Summary
Citalopram's primary mechanism of action is the potentiation of serotonergic activity by

blocking the reuptake of serotonin (5-HT) in the synaptic cleft.[1] The serotonergic system is

deeply implicated in the neurobiology of alcohol use disorder (AUD), modulating reward,

preference, and craving.[1] Consequently, citalopram has been investigated as a potential

pharmacotherapy for AUD. However, clinical trials have yielded mixed results. Some early,

short-term studies suggested that citalopram could reduce alcohol consumption and craving in

certain populations of heavy drinkers.[2] Conversely, larger, more recent randomized controlled

trials have not only failed to show efficacy but have, in some cases, indicated poorer drinking

outcomes compared to placebo.[3][4] Preclinical studies in animal models also show mixed

results, with acute administration sometimes reducing alcohol intake, followed by the

development of tolerance.[5] The effect of citalopram appears to be influenced by the baseline
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level of alcohol consumption, with some evidence suggesting efficacy only in a subset of heavy

drinkers with lower initial intake.[6] Mechanistically, the effects are thought to be mediated

through complex interactions between the serotonin, dopamine, and GABA neurotransmitter

systems.[1][7]

Quantitative Data from Clinical & Preclinical Studies
The following tables summarize the quantitative findings from key studies investigating the

effects of citalopram on alcohol consumption.

Table 1: Human Clinical Trials on Citalopram for Alcohol
Consumption
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Study
(Year)

Participants
Citalopram
Dose

Duration
Key
Quantitative
Findings

Outcome

Naranjo et al.

(1992)[2]

16 non-

depressed,

alcohol-

dependent

drinkers

40 mg/day
1 week

(crossover)

Daily Drinks:

Decreased

from 5.7

(±0.8) on

placebo to

4.6 (±0.6) on

citalopram

(p=0.01), a

17.5%

reduction.[2]

Abstinent

Days:

Increased

from 15.5%

(±3.7) on

placebo to

27.7% (±5.7)

on citalopram

(p<0.01).[2]

Positive

Balldin et al.

(1994)[6]

30 male

heavy

drinkers

(mean 111

g/day )

40 mg/day 5 weeks

(crossover)

Overall: No

significant

difference

from placebo.

[6] Subgroup

(Baseline

<107 g/day ):

Citalopram

was

significantly

superior to

placebo in

reducing daily

alcohol intake

Mixed/Conditi

onal
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(p<0.01).[6]

Subgroup

(Baseline

>107 g/day ):

No difference

from placebo.

[6]

Charney et

al. (2015)[3]

[4]

265 patients

with alcohol

abuse or

dependence

20-40 mg/day 12 weeks Heavy

Drinking

Days (during

trial): Higher

in the

citalopram

group vs.

placebo

(t(263) =

2.689,

p=0.007).[3]

Drinks per

Drinking Day

(last 30

days): Higher

in the

citalopram

group vs.

placebo

(t(263) =

2.179,

p=0.03).[3] %

Decrease in

Consumption

Frequency:

Smaller in the

citalopram

group vs.

placebo

(t(263) =

Negative
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2.414,

p=0.016).[3]

Zorick et al.

(2019)[8][9]

10 alcohol-

dependent

individuals

40 mg (single

IV dose)
N/A

Cue-Induced

Craving:

Significantly

decreased by

citalopram

compared to

saline

placebo

(p=0.003).[9]

Positive

(Craving)

Table 2: Preclinical Studies in Animal Models
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Study (Year) Animal Model
Citalopram
Dose

Key
Quantitative
Findings

Outcome

Panocka et al.

(1998)[5]

Male Sprague-

Dawley rats with

induced

psychological

dependence

10 mg/kg/day &

40 mg/kg/day

10 mg/kg: No

effect.[5] 40

mg/kg (Acute):

Decreased

ethanol intake on

the first day of

treatment.[5] 40

mg/kg (Chronic):

Tolerance

developed; no

effect by the last

day of a 3-week

treatment period.

Intake was

higher than pre-

treatment the

week after

stopping the

drug.[5]

Mixed

(Tolerance)

Overstreet et al.

(1999)[10]

Alcohol-

preferring cAA

rats

3-30 mg/kg

(acute IP)

Minimal Effective

Dose (MED): 10

mg/kg was the

MED to reduce

ethanol intake.

[10] At this dose,

food and ethanol

intake were

equally affected.

[10]

Positive (Acute)

Experimental Protocols
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Protocol: Randomized, Double-Blind, Placebo-
Controlled Trial (Oral Dosing)
This protocol is a synthesis based on the methodologies of Charney et al. (2015) and Balldin et

al. (1994).[3][6]

Participant Recruitment: Subjects are recruited based on meeting DSM-IV criteria for alcohol

abuse or dependence.[3] Exclusion criteria typically include other major psychiatric disorders

(unless co-morbidity is a study parameter), other substance use disorders, and use of other

psychotropic medications.[11]

Baseline Assessment: A baseline period (e.g., 1-2 weeks) is established where participants

record their daily alcohol consumption, often using a timeline follow-back method.[6] Clinical

assessments such as the Addiction Severity Index (ASI) and Hamilton Depression Rating

Scale (HAM-D) are administered.

Randomization and Blinding: Participants are randomly assigned to receive either citalopram

or an identical-looking placebo. The study is conducted in a double-blind fashion, where

neither the participants nor the clinical staff are aware of the treatment allocation.[3][6]

Medication Dosing: Citalopram is often initiated at a lower dose (e.g., 20 mg/day) for the first

week to improve tolerability, then increased to the target dose (e.g., 40 mg/day) for the

remainder of the trial (e.g., 11 weeks).[3][4]

Concomitant Treatment: All participants typically receive a standardized psychosocial

intervention, such as weekly individual and group psychotherapy, to control for non-

pharmacological treatment effects.[3][4]

Outcome Measures: The primary outcomes are changes in drinking patterns, measured by:

Percentage of heavy drinking days.

Drinks per drinking day.

Percentage of days abstinent. These are assessed regularly throughout the trial and at a

final follow-up interview (e.g., at 12 weeks).[3]
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Statistical Analysis: Data are analyzed using appropriate statistical methods, such as t-tests

or linear regression models, to compare the outcomes between the citalopram and placebo

groups.[3] Corrections for multiple comparisons may be applied.[3]

Protocol: PET Imaging of Dopamine Receptor
Availability (Intravenous Dosing)
This protocol is based on the methodology described by Zorick et al. (2019) and associated

clinical trial documentation.[8][12][13]

Participant Recruitment: Alcohol-dependent (AD) individuals and matched healthy controls

(HC) are recruited. Participants undergo screening to ensure they are physically healthy and

free of other psychoactive medications.[12]

Study Design: The study employs a double-blind, placebo-controlled, within-subjects

crossover design. Each participant undergoes the experimental procedure twice, once with

citalopram and once with saline, in a counter-balanced order. A washout period of at least

one week separates the sessions.[14]

Infusion: On the test day, an intravenous line is established. Participants receive a one-hour

infusion of either citalopram (40 mg in 250 ml saline) or a saline placebo.[12]

Cue-Induced Craving Assessment: Following the infusion, participants undergo a cue-

induced craving paradigm. This involves exposure to alcoholic beverage cues (e.g., sight

and smell of their preferred drink) and neutral cues. Subjective craving is assessed using

scales like the Alcohol Urge Questionnaire (AUQ).[12]

PET Scanning:

Radiotracer: [¹⁸F]-fallypride, a high-affinity antagonist for D2/D3 dopamine receptors, is

used.[8][14]

Procedure: Following the craving assessment, the radiotracer is injected, and PET

scanning is conducted for approximately 2-3 hours.[12][13]

Image Analysis: PET data are used to calculate the D2/D3 receptor binding potential

(BP_ND) in regions of interest, such as the striatum and thalamus. This provides an
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inverse measure of synaptic dopamine levels (lower BP_ND suggests higher dopamine).

[12]

Statistical Analysis: A within-subjects analysis is performed to compare the effects of

citalopram versus placebo on both cue-induced craving scores and dopamine receptor

availability (BP_ND).[8] Correlations between changes in craving and changes in BP_ND are

also examined.

Signaling Pathways and Experimental Workflows
Neurobiological Mechanisms
The interaction between citalopram and alcohol involves multiple neurotransmitter systems,

primarily serotonin, dopamine, and GABA.
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Click to download full resolution via product page

Caption: Citalopram blocks the serotonin transporter (SERT), increasing synaptic 5-HT levels.
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Caption: Citalopram modulates the dopamine reward pathway via serotonergic projections.

Alcohol
(Ethanol)

GABA-A Receptor
(Chloride Channel)

 Positive
 Allosteric

 Modulator 

Increased Neuronal
Inhibition (Hyperpolarization)

Increases Cl- influx

Citalopram

Increased
Synaptic 5-HT

Leads to

GABA Release
(Presynaptic)

 Modulates
 (via 5-HT R's) 

Activates

Sedation, Anxiolysis
(Acute Alcohol Effect)

Click to download full resolution via product page

Caption: Alcohol enhances GABA-A receptor function; citalopram indirectly modulates GABA

release.
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Caption: A typical parallel-group, randomized controlled trial (RCT) design.
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Caption: A within-subjects design to assess acute drug effects on craving and neurochemistry.

Conclusion and Future Directions
The impact of citalopram on alcohol consumption is not straightforward. While acute

administration can reduce craving, chronic oral administration in broad populations of

individuals with AUD has not proven effective and may even be detrimental.[3][8] The

discrepancy suggests that the acute neurochemical effects, possibly related to transient

increases in synaptic serotonin and subsequent modulation of dopamine, do not necessarily

translate into long-term reductions in drinking behavior.

Future research should focus on:

Patient Stratification: Identifying biomarkers (e.g., genetic markers like the DRD2 A2/A2

genotype, baseline drinking severity) that predict a positive response to citalopram or other

SSRIs.[6][15]

Preclinical Models: Utilizing animal models that better recapitulate specific endophenotypes

of AUD to dissect the precise roles of different serotonin receptor subtypes in the observed

effects.[10]

Long-Term Neuroadaptations: Investigating the chronic neuroadaptations in the serotonin,

dopamine, and GABA systems resulting from combined citalopram and alcohol exposure,

which may explain the development of tolerance or the negative outcomes seen in some

trials.[5][16]

For drug development professionals, the story of citalopram and alcohol serves as a critical

case study. It highlights that targeting a single neurotransmitter system, even one with clear

links to the disorder, may be insufficient due to the complex, interacting neurobiological

systems underlying addiction. A more nuanced approach, potentially involving combination

therapies or targeting novel pathways informed by patient stratification, will be essential for

developing more effective pharmacotherapies for alcohol use disorder.
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[https://www.benchchem.com/product/b1262894#impact-of-citalopram-on-alcohol-
consumption-patterns]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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